methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound often leveraged in scientific research. It is notable for its unique structure, which integrates a furo[2,3-c]pyridine core, imparting distinct physicochemical properties that make it valuable across various fields such as chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate generally involves multi-step organic reactions:
Formation of the furo[2,3-c]pyridine core: : This step typically requires the condensation of suitably substituted pyridine and furan rings under controlled conditions.
Carbamoylation: : Introduction of the carbamoyl group through reactions involving isocyanates or carbamates.
Esterification: : The final step involves esterification with methyl groups, typically using methanol in the presence of acidic or basic catalysts.
Industrial Production Methods: The industrial production of this compound is adapted for scalability, often involving:
Optimized reaction conditions to maximize yield and purity.
Efficient purification steps such as recrystallization or chromatography.
Strict quality control to ensure consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound exhibits a range of chemical reactivity, including:
Oxidation: : The furo[2,3-c]pyridine core can be oxidized under controlled conditions, using oxidizing agents like potassium permanganate.
Reduction: : Specific functionalities such as carbonyl groups in the compound can be reduced using agents like sodium borohydride.
Substitution: : Electrophilic or nucleophilic substitutions can be performed on the aromatic rings or carbamoyl groups, using suitable reagents.
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halides, nucleophiles like thiols or amines.
Oxidation products: : Aldehydes, carboxylic acids.
Reduction products: : Alcohols, amines.
Substitution products: : Functionalized derivatives with varied reactivity.
Scientific Research Applications
Chemistry: In chemistry, this compound is utilized as a building block for more complex molecules due to its versatile functional groups.
Medicine: In medicinal chemistry, it serves as a lead compound for the synthesis of potential therapeutic agents, especially in targeting specific enzymes or receptors.
Industry: Industrially, it could be used in the development of specialized polymers or materials with desired properties.
Mechanism of Action
Molecular Targets: The exact mechanism by which this compound exerts its effects varies depending on its application. In medicinal chemistry, it might target specific enzymes or receptors, interfering with their normal function to elicit a biological response.
Pathways Involved: It could interact with various biochemical pathways, including signal transduction pathways or metabolic processes, depending on its structural analogues and modifications.
Comparison with Similar Compounds
Similar Compounds:
Methyl 4-((2-oxopyridin-3-yl)ethyl)carbamoyl)benzoate
Ethyl 4-((2-(6-oxopyridin-3-yl)ethyl)carbamoyl)benzoate
Highlighting Uniqueness: What sets methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate apart is its furo[2,3-c]pyridine core, which imparts unique electronic and steric properties, making it more reactive in certain chemical environments compared to its analogues.
That’s the high-level overview of this fascinating compound. Feel free to dive deeper into any section that particularly piqued your interest!
Properties
IUPAC Name |
methyl 4-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-24-18(23)14-4-2-13(3-5-14)16(21)19-8-10-20-9-6-12-7-11-25-15(12)17(20)22/h2-7,9,11H,8,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYTWXSJZPXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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